molecular formula C15H16ClN3O3S B3016881 Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate CAS No. 2094534-06-0

Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate

Cat. No. B3016881
CAS RN: 2094534-06-0
M. Wt: 353.82
InChI Key: VEOXAVOCGRMYPC-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and regulate glucose metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate in lab experiments include its high potency, selectivity, and stability. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate. These include:
1. Further studies to fully understand its mechanism of action and identify potential targets for drug development.
2. Investigation of its potential applications in other diseases such as Alzheimer's disease and cardiovascular diseases.
3. Development of new synthesis methods to improve its yield and purity.
4. Exploration of its potential as a diagnostic tool for disease detection.
5. Investigation of its potential as a lead compound for the development of novel drugs.
Conclusion:
In conclusion, Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and develop it into a useful tool for disease treatment and diagnosis.

Synthesis Methods

The synthesis of Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate involves the reaction of 6-chloro-2-aminopyridine with 2-bromoacetic acid ethyl ester in the presence of a base, followed by the reaction with 2-mercapto-1,3-thiazole-4-carboxylic acid. The final product is obtained after purification through recrystallization.

Scientific Research Applications

Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. It has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation.

properties

IUPAC Name

ethyl 2-[2-[(6-chloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-4-22-13(21)15(2,3)10-8-23-14(18-10)19-12(20)9-6-5-7-11(16)17-9/h5-8H,4H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOXAVOCGRMYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CSC(=N1)NC(=O)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate

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